Arachidonamide Arachidonamide Arachidonoyl amine is a primary fatty amide resulting from the formal condensation of the carboxy group of arachidonic acid with ammonia. It has a role as a cannabinoid receptor agonist. It is functionally related to an arachidonic acid.
Brand Name: Vulcanchem
CAS No.: 85146-53-8
VCID: VC0005297
InChI: InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Molecular Formula: C20H33NO
Molecular Weight: 303.5 g/mol

Arachidonamide

CAS No.: 85146-53-8

Cat. No.: VC0005297

Molecular Formula: C20H33NO

Molecular Weight: 303.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonamide - 85146-53-8

CAS No. 85146-53-8
Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key BNBSCAZCQDLUDU-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Appearance Assay:>98%A solution in methyl acetate

Chemical Structure and Physicochemical Properties

Molecular Architecture

Arachidonamide features a 20-carbon polyunsaturated fatty acid chain with four cis double bonds at positions 5, 8, 11, and 14, terminating in a primary amide group . Its stereochemistry is critical for biological activity, as the cis configuration of the double bonds enables a bent, U-shaped conformation that facilitates interactions with lipid-binding proteins . The SMILES notation CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N and InChIKey BNBSCAZCQDLUDU-DOFZRALJSA-N provide precise descriptors of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight303.5 g/mol
Boiling Point462.9 ± 34.0 °C
LogP (Partition Coefficient)6.05
Density0.9 ± 0.1 g/cm³
Vapor Pressure0.0 ± 1.1 mmHg at 25°C

Synthesis and Stability

Synthetic Pathways

Arachidonamide is synthesized via the formal condensation of arachidonic acid with ammonia, yielding a primary amide . Industrial-scale production often employs carbodiimide-mediated coupling to enhance efficiency . Modifications such as methyl substitutions at bis-allylic positions (e.g., C7 or C13) have been explored to improve metabolic stability, though these alterations may reduce binding affinity for cannabinoid receptors .

Metabolic Degradation

Pharmacological Profile

Cannabinoid Receptor Interactions

Arachidonamide acts as a partial agonist at CB1 receptors, with a reported Ki of 9.6 μM in human astrocytoma cells . Its affinity is significantly weaker than anandamide (Ki = 7.8 nM for CB1) , likely due to the lack of hydrogen-bonding capacity in the amide head group .

Table 2: Comparative Pharmacokinetic Data

ParameterArachidonamideAnandamide
CB1 Receptor Ki9.6 μM7.8 nM
FAAH Hydrolysis Rate1.2-fold fasterBaseline
Transport Efficiency*89%100%
*Measured via [³H]-AEA uptake inhibition in astrocytes .

Cellular Uptake Mechanisms

Arachidonamide is transported into cells via the same carrier-mediated mechanism as anandamide, requiring a polar head group and a folded hydrophobic tail . Competition assays reveal an IC₅₀ of 9 μM for inhibiting [³H]-anandamide uptake, suggesting overlapping substrate specificity .

Analytical Characterization

Mass Spectrometry

Collision cross-section (CCS) values predicted for arachidonamide adducts include 183.8 Ų for [M+H]⁺ and 181.9 Ų for [M-H]⁻, aiding in liquid chromatography–mass spectrometry (LC-MS) identification .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra display characteristic signals for the four cis double bonds (δ 5.3–5.4 ppm) and the amide proton (δ 6.1 ppm) .

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